7-Oxabicyclo[4.1.0]heptan-3-amine
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Overview
Description
7-Oxabicyclo[4.1.0]heptan-3-amine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptan-3-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by further chemical transformations to introduce the amine group .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[4.1.0]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 7-Oxabicyclo[4.1.0]heptan-3-amine serves as a valuable intermediate for the preparation of complex molecules. Its unique structure allows for the creation of diverse chemical entities through various transformations .
Biology and Medicine: Its bicyclic structure can be utilized to develop drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different chemical properties.
3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride: A derivative with a hydrochloride group, which may exhibit different reactivity and applications.
Uniqueness: 7-Oxabicyclo[4.1.0]heptan-3-amine is unique due to its specific bicyclic structure and the presence of an amine group. This combination of features allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry .
Properties
CAS No. |
220555-35-1 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-amine |
InChI |
InChI=1S/C6H11NO/c7-4-1-2-5-6(3-4)8-5/h4-6H,1-3,7H2 |
InChI Key |
ZDGXSQRJNAUVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1N |
Origin of Product |
United States |
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